molecular formula C13H12Cl2N2O2 B4671150 N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B4671150
M. Wt: 299.15 g/mol
InChI Key: KUHHJNZFGFJKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as Etomidate, is a short-acting intravenous hypnotic agent that is widely used in medical and scientific research. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been extensively studied for its unique pharmacological properties and clinical applications.

Mechanism of Action

Etomidate acts primarily on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by binding to a specific site on the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and ultimately produces the desired sedative and anesthetic effects.
Biochemical and Physiological Effects:
Etomidate has a rapid onset of action and a short duration of effect, making it an ideal agent for induction of anesthesia. It has minimal cardiovascular and respiratory effects, making it a safe and effective agent for use in critically ill patients. However, like other anesthetic agents, Etomidate can cause side effects such as nausea, vomiting, and pain at the injection site.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for use in laboratory experiments. Its rapid onset and short duration of effect allow for precise control of the level and duration of anesthesia, which is important for many experimental procedures. It also has minimal cardiovascular and respiratory effects, which can be beneficial in studies where these parameters need to be carefully monitored. However, Etomidate can be expensive and requires careful handling and storage, which can limit its use in some experimental settings.

Future Directions

There are several potential future directions for research on Etomidate. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of seizure disorders or traumatic brain injury. Finally, further research is needed to better understand the mechanisms of action of Etomidate and how it interacts with other drugs and biological systems.

Scientific Research Applications

Etomidate is widely used in scientific research as a tool to study the mechanisms of anesthesia and sedation. It is also used to induce anesthesia in laboratory animals for various experimental procedures, such as electrophysiology, neuroimaging, and behavioral studies. In addition, Etomidate has been used in clinical research to investigate its potential therapeutic applications, such as in the treatment of seizure disorders and status epilepticus.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-9-11(7(2)19-17-9)13(18)16-10-6-4-5-8(14)12(10)15/h4-6H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHJNZFGFJKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.